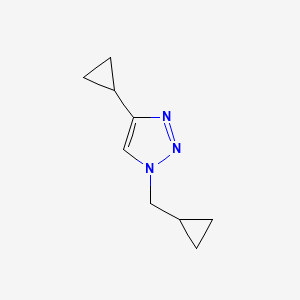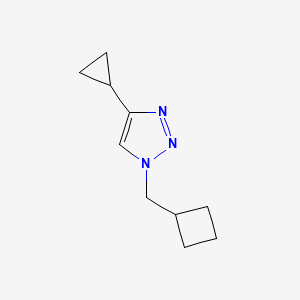
4-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole is an organic compound that features a triazole ring substituted with cyclopropyl and cyclopropylmethyl groups Triazoles are a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to form 1,2,3-triazoles. The specific synthetic route may involve the following steps:
- Preparation of the azide precursor.
- Preparation of the alkyne precursor.
- Cycloaddition reaction under copper catalysis to form the triazole ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The reaction conditions would be optimized for yield and purity, and the process would be scaled up using industrial reactors and continuous flow systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
4-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced triazole rings.
Applications De Recherche Scientifique
4-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and other interactions with biological targets, influencing their function. The cyclopropyl groups may enhance the compound’s stability and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazole: The parent compound without the cyclopropyl and cyclopropylmethyl groups.
4-phenyl-1H-1,2,3-triazole: A triazole derivative with a phenyl group instead of cyclopropyl groups.
4-methyl-1H-1,2,3-triazole: A simpler triazole derivative with a methyl group.
Uniqueness
4-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
4-cyclopropyl-1-(cyclopropylmethyl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-2-7(1)5-12-6-9(10-11-12)8-3-4-8/h6-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUECARLCHHAAGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(N=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiolane-1,1-dione](/img/structure/B6470159.png)
![N-tert-butyl-1-[4-(trifluoromethyl)pyridin-2-yl]pyrrolidine-3-carboxamide](/img/structure/B6470167.png)
![N-tert-butyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-3-carboxamide](/img/structure/B6470174.png)

![N-tert-butyl-1-[(oxan-3-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6470200.png)
![N-tert-butyl-1-[(1,1-dioxo-1lambda6-thian-4-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6470201.png)
![8-(morpholine-4-sulfonyl)-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6470207.png)
![3-methyl-4-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6470209.png)
![3-chloro-4-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6470215.png)

![3-methyl-4-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6470227.png)
![N-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine](/img/structure/B6470242.png)
![3-tert-butyl-8-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6470243.png)
![N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine](/img/structure/B6470247.png)
